
1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea is a chemical entity that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs of a 4-chlorophenyl group and a dihydro-2H-pyrrole moiety are present in several of the synthesized compounds, suggesting a relevance to medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the formation of key intermediates. For instance, the synthesis of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, a key intermediate in the synthesis of licofelone, involves a novel synthesis of unstable 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, followed by treatment with 2-bromo-1-(4-chlorophenyl)ethan-1-one . Similarly, the synthesis of 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one was achieved through base-catalyzed intramolecular cyclization of an aminoacetylenic ketone .
Molecular Structure Analysis
The molecular structure of compounds containing 4-chlorophenyl and dihydro-2H-pyrrole units has been studied using various techniques. For example, the crystal structure of a related compound, 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one, was determined using direct methods and refined by full matrix least-squares procedures . These studies are crucial for understanding the three-dimensional arrangement of atoms and the potential interactions within the molecule and with biological targets.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their functional groups and molecular structure. For instance, the presence of a chlorophenyl group can facilitate electrophilic aromatic substitution reactions, while the dihydro-2H-pyrrole moiety might be involved in nucleophilic addition reactions due to the presence of a partially unsaturated pyrrole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by spectroscopic methods (FTIR, UV-Vis, 1H-NMR), magnetic measurements, and conductance studies . These properties are influenced by the molecular structure, as seen in the vibrational spectra and HOMO-LUMO analysis of a related compound, which also provided insights into the nonlinear optical properties and potential sites for electrophilic and nucleophilic attacks .
科学的研究の応用
Environmental Impact and Degradation
Research on chlorophenols and phenylurea herbicides has significantly contributed to understanding their environmental impact, degradation pathways, and potential applications in pollution remediation. Chlorophenols, for instance, are recognized for their persistence and toxicity in environmental settings, necessitating studies on their degradation and the development of treatment methods to mitigate their impact (Gunawardana, Singhal, & Swedlund, 2011; Hussain, Arshad, Springael, Sørensen, Bending, Devers-Lamrani, Maqbool, & Martin-Laurent, 2015). This research is crucial for developing strategies to reduce the environmental footprint of chemical compounds and for employing such compounds in environmental remediation efforts.
Biological Effects and Toxicity
The study of chlorophenols and phenylurea compounds extends into their biological effects, including toxicity to aquatic life and potential endocrine-disrupting properties. Understanding these effects is essential for assessing the safety of chemical compounds and for investigating their use in biological and medical research (Becker, Phillips, & Safe, 1991; Burgos-Aceves, Migliaccio, Di Gregorio, Paolella, Lepretti, Faggio, & Lionetti, 2021). These studies provide a foundation for further research into the mechanisms of action of similar compounds and their potential applications in addressing environmental and health-related issues.
Applications in Material Science
The structural features of 1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea suggest potential applications in material science, similar to other compounds with phenyl and pyrrol groups. For instance, research into polymers and coordination compounds highlights the versatility of related structures in developing new materials with desired electronic, optical, and thermal properties (Zhu, Liu, Jiang, Xu, & Liu, 2017; Scaltrito, Thompson, O'Callaghan, & Meyer, 2000). These applications demonstrate the compound's potential for innovation in materials science, particularly in creating advanced electronic devices and environmentally friendly materials.
特性
IUPAC Name |
1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-13-8-10-15(11-9-13)21(16-7-4-12-19-16)17(22)20-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPJZJVNQCRJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

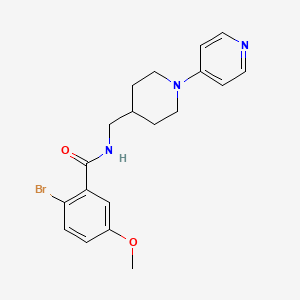
![1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2546024.png)
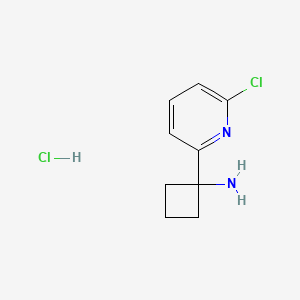


![4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B2546030.png)
![N-Propan-2-yl-N-[(1-pyridazin-3-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2546031.png)
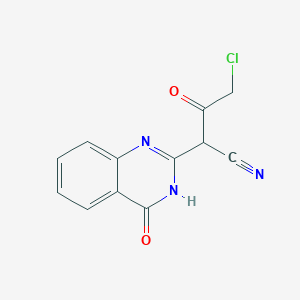
![1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2546036.png)
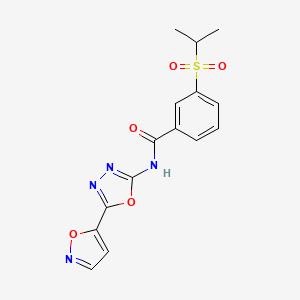
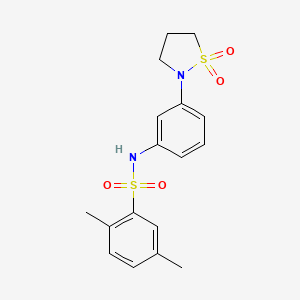
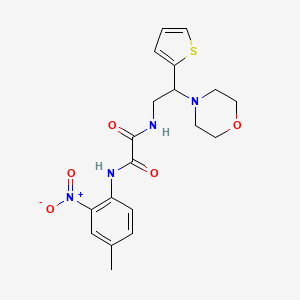
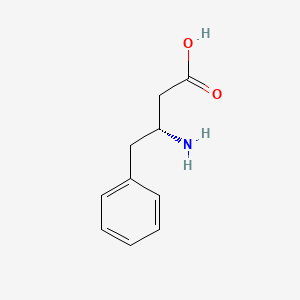
![Methyl 3-[cyanomethyl(prop-2-ynyl)carbamoyl]benzoate](/img/structure/B2546045.png)